1-(2-((4-(Cyclopropylsulfonyl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione
Description
Properties
IUPAC Name |
1-[2-(4-cyclopropylsulfonylpiperazin-1-yl)sulfonylethyl]piperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O6S2/c18-13-2-1-3-14(19)17(13)10-11-24(20,21)15-6-8-16(9-7-15)25(22,23)12-4-5-12/h12H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTGLSRYLHOJEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)CCS(=O)(=O)N2CCN(CC2)S(=O)(=O)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-((4-(Cyclopropylsulfonyl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antibacterial, anti-inflammatory, and cytotoxic effects.
Chemical Structure and Properties
The compound can be described by its structural formula:
This structure features a piperidine core substituted with sulfonyl and cyclopropyl groups, which are crucial for its biological interactions.
Antibacterial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance:
- Synthesis and Testing : A strategic synthesis of sulfonyl piperazines showed promising antibacterial activity against various strains of bacteria. The introduction of sulfonyl groups enhanced the antimicrobial efficacy compared to non-sulfonylated analogs .
- Mechanism of Action : The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties:
- In Vivo Studies : In animal models, compounds with similar structures have been shown to reduce inflammation markers significantly. For example, a study indicated that sulfonamide derivatives exhibited reduced levels of pro-inflammatory cytokines in induced inflammation models .
- Potential Applications : These findings suggest potential applications in treating inflammatory diseases such as arthritis or colitis.
Cytotoxic Activity
Cytotoxicity studies reveal that this compound may have implications in cancer treatment:
- Cell Line Studies : In vitro tests on various cancer cell lines have shown that derivatives of this compound can induce apoptosis and inhibit cell proliferation. Specifically, compounds with similar piperazine structures demonstrated IC50 values comparable to established chemotherapeutic agents .
- Structure-Activity Relationship (SAR) : The presence of electron-withdrawing groups (like sulfonyl) has been correlated with increased cytotoxicity against cancer cells, suggesting that modifications to the piperazine ring can enhance therapeutic efficacy .
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antibacterial | Significant inhibition of bacterial growth | |
| Anti-inflammatory | Reduced cytokine levels in animal models | |
| Cytotoxic | Induced apoptosis in cancer cell lines |
Structure-Activity Relationship (SAR)
| Compound Variation | Biological Effect | IC50 Value |
|---|---|---|
| Sulfonamide derivatives | Increased antibacterial activity | Varies by strain |
| Piperazine modifications | Enhanced cytotoxicity | Comparable to doxorubicin |
Case Study 1: Antibacterial Efficacy
In a controlled study, a series of sulfonamide derivatives were tested against common bacterial strains. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics like ampicillin.
Case Study 2: Cytotoxicity Against Cancer Cells
A recent study evaluated the cytotoxic effects of various piperazine derivatives on human cancer cell lines. The results showed that the compound induced significant cell death at concentrations that were non-toxic to normal cells, highlighting its potential as a selective anticancer agent.
Scientific Research Applications
Antibacterial Activity
Research indicates that compounds containing sulfonyl and piperazine moieties exhibit significant antibacterial properties. For instance, studies have shown that derivatives of piperazine can inhibit the growth of various bacterial strains, including Salmonella typhi and Staphylococcus aureus . The sulfonamide group is particularly noted for its role in enhancing antibacterial efficacy, suggesting that 1-(2-((4-(Cyclopropylsulfonyl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione may possess similar properties.
Anthelmintic Properties
The compound has also been evaluated for its potential as an anthelmintic agent. Anthelmintics are drugs used to treat infections caused by parasitic worms. The structural characteristics of piperazine derivatives have been linked to effective anthelmintic activity, which warrants further investigation into this compound's efficacy against helminth infections .
Anti-inflammatory Effects
Compounds with piperazine and sulfonamide functionalities have demonstrated anti-inflammatory properties in various studies. The ability of these compounds to modulate inflammatory pathways makes them potential candidates for treating inflammatory diseases .
Enzyme Inhibition
The compound's structure suggests it may act as an inhibitor for certain enzymes, such as acetylcholinesterase and urease. Inhibition of acetylcholinesterase is particularly relevant in the context of neurodegenerative diseases like Alzheimer's. Studies have shown that piperazine derivatives can significantly inhibit this enzyme, which could translate into therapeutic applications for cognitive disorders .
Case Study 1: Antibacterial Screening
A study involving a series of piperazine derivatives tested their antibacterial activity against multiple strains. The results indicated that certain derivatives showed moderate to strong activity against Escherichia coli and Bacillus subtilis, suggesting a promising avenue for developing new antibacterial agents based on the structure of this compound .
Case Study 2: Pharmacokinetic Evaluation
In a pharmacokinetic study, a related compound was evaluated for its absorption, distribution, metabolism, and excretion (ADME) properties. The findings highlighted the importance of structural modifications in enhancing bioavailability and reducing toxicity . Such insights could be pivotal in optimizing the pharmacological profile of this compound.
Research Findings and Future Directions
The current body of research on this compound suggests several promising applications in medicinal chemistry. However, further research is necessary to fully elucidate its mechanisms of action and therapeutic potential.
Future Research Directions:
- In Vivo Studies: Conducting comprehensive in vivo experiments to evaluate the pharmacokinetics and therapeutic potential.
- Mechanistic Studies: Elucidating the precise mechanisms through which this compound affects neurotransmitter systems.
- Broader Biological Screening: Investigating its potential antimicrobial properties and other pharmacological effects.
Chemical Reactions Analysis
Key Steps:
-
Sulfonylation of Piperazine :
-
Coupling with Piperidine-2,6-dione :
Reaction Mechanisms
The compound participates in reactions driven by its functional groups:
Key Reaction Conditions and Yields
Data from analogous syntheses reveal optimized conditions:
Functional Group Reactivity
-
Sulfonyl Groups : Participate in SN2 reactions with nucleophiles (e.g., amines, alkoxides).
-
Piperazine Nitrogen : Engages in alkylation or acylation to modify solubility or bioactivity .
-
Dione Moiety : Reacts with hydrazines to form hydrazones or undergoes Michael addition .
Comparative Analysis
A comparison with related compounds highlights its unique features:
Comparison with Similar Compounds
Research Findings and Hypothetical Trends
- Metabolic Stability : Piperazine derivatives with sulfonyl groups (target compound) are less susceptible to cytochrome P450 oxidation than piperidine analogs like BJ53110 .
- Solubility : Sulfonyl groups in the target compound likely increase aqueous solubility compared to BJ53110’s oxadiazole and BJ53116’s benzothiazole.
- Target Selectivity : The piperazine-sulfonyl combination may favor binding to serine/threonine kinases, whereas BJ53110’s oxadiazole could target hydrophobic enzyme pockets.
Preparation Methods
Glutaric Acid Condensation
A foundational method involves the cyclocondensation of glutaric acid with primary amines under acidic conditions. For instance, treatment of glutaric acid with thionyl chloride generates glutaric anhydride, which reacts with amines like aniline or substituted anilines to form 1-arylpiperidine-2,6-diones. Hydrated zinc chloride (ZnCl₂·H₂O) serves as an effective catalyst, enabling yields of 82–94% under reflux conditions in ethanol. This method benefits from scalability, as demonstrated by the synthesis of 100-gram batches of niraparib intermediates.
Acetate-Acrylamide Cyclization
An alternative route employs potassium tert-butoxide to promote Michael addition between acetates and acrylamides, followed by intramolecular nucleophilic substitution. This solvent-free protocol achieves yields exceeding 85% while accommodating diverse functional groups, making it ideal for derivatization into CRBN ligands or PROTAC precursors.
Sulfonylation of the Ethyl Linker
Ethylene Sulfonate Intermediate
The ethyl sulfonyl bridge is introduced via a two-step process:
- Chlorosulfonylation : Ethylene glycol reacts with chlorosulfonic acid to form ethylene chlorosulfonate.
- Nucleophilic Displacement : The chlorosulfonate intermediate undergoes substitution with piperidine-2,6-dione’s nitrogen, facilitated by bases like triethylamine in dichloromethane.
This step requires strict anhydrous conditions to prevent hydrolysis of the sulfonyl chloride intermediate. Yields typically range from 65–78%, with purity dependent on rapid column chromatography.
Synthesis of 4-(Cyclopropylsulfonyl)piperazine
Piperazine Sulfonylation
Piperazine reacts with cyclopropanesulfonyl chloride in the presence of dimethylaminopyridine (DMAP) and N,N-diisopropylethylamine (DIPEA). The reaction proceeds in tetrahydrofuran (THF) at 0°C to room temperature, selectively sulfonylating the secondary amine to avoid bis-adduct formation. The product is isolated via aqueous workup, yielding 70–85% of 4-(cyclopropylsulfonyl)piperazine.
Cyclopropanesulfonyl Chloride Preparation
Cyclopropanesulfonyl chloride is synthesized by treating cyclopropanethiol with chlorine gas in aqueous HCl, followed by oxidation with hydrogen peroxide. This method ensures high electrophilicity for subsequent sulfonylation reactions.
Final Coupling and Purification
Sulfonyl-Ethyl-Piperazine Conjugation
The ethyl sulfonyl-linked piperidine-2,6-dione undergoes a second sulfonylation with 4-(cyclopropylsulfonyl)piperazine. Using Hünig’s base in acetonitrile at 60°C, this step achieves 60–72% yield. Microwave-assisted synthesis reduces reaction time from 12 hours to 2 hours, enhancing efficiency.
Chromatographic Purification
Final purification employs reverse-phase HPLC with a C18 column and acetonitrile/water gradient. Critical impurities include unreacted sulfonyl intermediates and regioisomers, which are resolved by adjusting the mobile phase pH to 3.5 using formic acid.
Comparative Analysis of Synthetic Routes
Scale-Up Considerations and Industrial Relevance
Kilogram-scale production of piperidine-2,6-dione intermediates has been validated using continuous-flow reactors, reducing thermal degradation risks. However, the bis-sulfonylation step remains a bottleneck due to stoichiometric reagent requirements. Recent advances in catalytic sulfonylation, such as using immobilized lipases, promise greener alternatives with reduced waste.
Q & A
Q. What are the established synthetic routes for 1-(2-((4-(cyclopropylsulfonyl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione, and how do reaction conditions influence yield and purity?
Methodology :
- Stepwise sulfonylation : React piperidine-2,6-dione derivatives with sulfonyl chlorides under anhydrous conditions (e.g., using triethylamine as a base in dichloromethane). Optimize stoichiometry to avoid over-sulfonylation .
- Cyclopropylsulfonyl group introduction : Employ nucleophilic substitution with cyclopropanesulfonyl chloride at the piperazine nitrogen. Reaction temperatures (0–25°C) and solvent polarity (e.g., DMF vs. THF) critically affect regioselectivity .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor by HPLC (C18 column, mobile phase: methanol/buffer pH 4.6) .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic and chromatographic methods?
Methodology :
- NMR spectroscopy : Confirm the presence of the cyclopropyl group (δ 1.0–1.5 ppm for cyclopropyl protons) and sulfonyl groups (δ 3.5–4.0 ppm for SO₂CH₂). Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the piperazine and piperidine rings .
- Mass spectrometry (HRMS) : Validate molecular weight ([M+H]+ expected within 2 ppm error). Fragment ions at m/z corresponding to sulfonyl-ethyl-piperazine cleavage are diagnostic .
- HPLC purity : Use a validated method with UV detection (λ = 210–230 nm) and compare retention times against synthetic intermediates .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodology :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis due to potential respiratory irritation .
- Spill management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water rinses to prevent sulfonate hydrolysis .
- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention if irritation persists .
Advanced Research Questions
Q. What is the mechanistic basis for the compound’s interaction with biological targets, particularly in cancer therapy?
Methodology :
- Enzyme inhibition assays : Test inhibition of LSD1 (lysine-specific demethylase) using recombinant protein and a fluorescent substrate (e.g., H3K4me2 peptide). IC₅₀ values <10 μM suggest therapeutic potential .
- Cellular assays : Evaluate antiproliferative activity in HepG2 or MCF-7 cells via MTT assay. Compare with structurally related piperidine-2,6-dione derivatives (e.g., compound 8, IC₅₀ = 5.17–15.49 μM) to identify SAR trends .
- Apoptosis markers : Use flow cytometry (Annexin V/PI staining) to quantify apoptosis induction in lymphoma or myeloma cell lines .
Q. What strategies are employed to analyze structure-activity relationships (SAR) for modifications on the piperidine-2,6-dione scaffold in anticancer research?
Methodology :
- Scaffold diversification : Introduce substituents at the 3- or 4-positions of the piperidine ring (e.g., aryl, heteroaryl) via alkylation or Suzuki coupling. Monitor changes in logP (HPLC-derived) and solubility (shake-flask method) .
- Pharmacophore modeling : Use Schrödinger’s Phase or MOE to map electrostatic/hydrophobic features. Key interactions include hydrogen bonding with the dione carbonyls and hydrophobic packing of the cyclopropyl group .
- In vivo validation : Prioritize derivatives with >50% tumor growth inhibition in xenograft models (e.g., liver or breast cancer) and low toxicity (LD₅₀ > 100 mg/kg) .
Q. How does the sulfonyl-piperazine moiety influence the compound’s pharmacokinetic properties?
Methodology :
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Sulfonyl groups reduce CYP450-mediated oxidation, enhancing half-life .
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction. High sulfonyl electronegativity increases albumin binding (>90%), affecting free drug concentration .
- BBB permeability : Assess in vitro using MDCK-MDR1 cells. LogBB < -1 indicates poor brain penetration, making the compound suitable for peripheral cancers .
Q. How should researchers approach contradictory data in biological activity assays for this compound across different cell lines?
Methodology :
- Dose-response normalization : Account for variations in cell doubling times and assay endpoints (e.g., IC₅₀ vs. GI₅₀). Use standardized protocols like NCI-60 screening .
- Off-target profiling : Screen against kinase panels (e.g., Eurofins) to identify unintended targets (e.g., EGFR or VEGFR inhibition) that may explain discrepancies .
- Transcriptomic analysis : Perform RNA-seq on resistant vs. sensitive cell lines to identify differentially expressed genes (e.g., ABC transporters or DNA repair pathways) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
